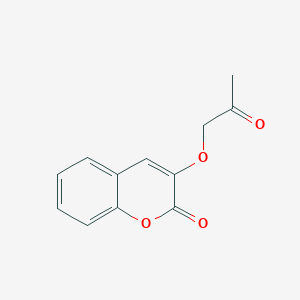
3-(2-Oxopropoxy)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopropoxy)-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyran compounds are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzopyran core with a 2-oxopropoxy substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropoxy)-2H-1-benzopyran-2-one typically involves the reaction of a benzopyran derivative with a suitable oxopropoxy reagent. One common method is the Claisen-Schmidt condensation followed by cyclization and functional modifications. The reaction conditions often include the use of a base such as sodium methoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopropoxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran-2-one derivatives, while reduction can produce benzopyran-2-ol derivatives .
Scientific Research Applications
3-(2-Oxopropoxy)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Oxopropoxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A well-known benzopyran derivative with anticoagulant properties.
Chromone: Another benzopyran derivative with anti-inflammatory and anticancer activities.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects
Uniqueness
3-(2-Oxopropoxy)-2H-1-benzopyran-2-one is unique due to its specific oxopropoxy substituent, which may confer distinct chemical and biological properties compared to other benzopyran derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
144691-29-2 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-(2-oxopropoxy)chromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-8(13)7-15-11-6-9-4-2-3-5-10(9)16-12(11)14/h2-6H,7H2,1H3 |
InChI Key |
WAQBVPWBRHLGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)

![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
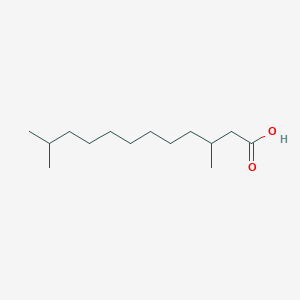
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
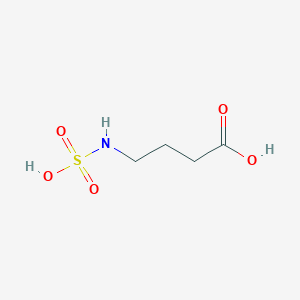
silane](/img/structure/B12558763.png)
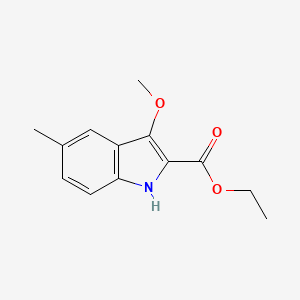

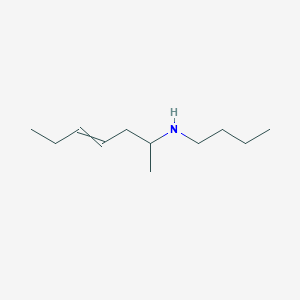
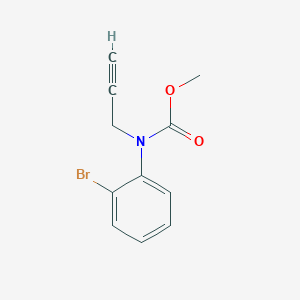
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
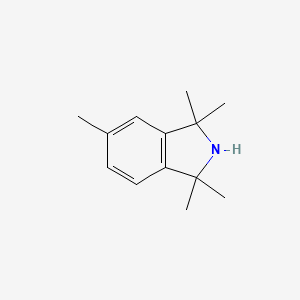
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
